2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that belongs to the class of triazolopyridines. This compound is known for its unique structure, which combines a triazole ring with a pyridine ring, and is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions . Another method includes the use of dicationic molten salts as catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various nucleophiles. Reaction conditions often involve refluxing in ethanol or other solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridines, while cyclization reactions can produce different cyclic compounds .
Scientific Research Applications
2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: A related compound with similar structural features, used as an antidepressant.
1,2,4-Triazolo[4,3-a]pyridine: Another compound in the same class, with different substituents and biological activities.
Uniqueness
2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific chloroethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-chloroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQKZFOAABYLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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